molecular formula C9H9NO3 B3250570 4-Ethoxypyridine-2,6-dicarbaldehyde CAS No. 204005-18-5

4-Ethoxypyridine-2,6-dicarbaldehyde

Cat. No.: B3250570
CAS No.: 204005-18-5
M. Wt: 179.17 g/mol
InChI Key: CQRHUFRQIMVFEG-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Dicarbaldehydes as Versatile Chemical Scaffolds in Modern Chemistry

Pyridine-2,6-dicarbaldehyde is an organic compound featuring a pyridine ring with two aldehyde groups at the 2 and 6 positions. wikipedia.org This arrangement of functional groups makes it a highly valuable precursor in the synthesis of more complex molecules. The aldehyde groups can readily react with amines to form diiminopyridine ligands, which are crucial in coordination chemistry and the synthesis of materials like metal-coordinated polymers. wikipedia.org The versatility of pyridine dicarbaldehydes extends to their use in creating functionalized resins and fluorescent probes. sigmaaldrich.com Their derivatives are also explored for their potential in developing novel optical materials and sensors due to their unique chemical and optical properties. ontosight.ai

The Distinctive Role of the 4-Substituent in Pyridine-2,6-dicarbaldehyde Chemistry

The substituent at the 4-position of the pyridine ring in pyridine-2,6-dicarbaldehyde derivatives plays a crucial role in modulating the electronic properties and reactivity of the molecule. The nature of this substituent, whether it is electron-donating or electron-withdrawing, can significantly influence the basicity of the pyridine nitrogen and the reactivity of the aldehyde groups. researchgate.netresearchgate.net For instance, an electron-donating group at the 4-position can increase the electron density on the pyridine ring, which in turn can affect its coordination properties with metal ions. Conversely, an electron-withdrawing group can make the aldehyde carbons more electrophilic and susceptible to nucleophilic attack. nih.gov This ability to fine-tune the electronic character of the scaffold is of great interest in designing ligands with specific properties for catalysis and materials science. nih.gov

Specific Focus on 4-Ethoxypyridine-2,6-dicarbaldehyde within Contemporary Chemical Research

Within the family of substituted pyridine-2,6-dicarbaldehydes, this compound has garnered attention for its specific electronic and structural characteristics. The ethoxy group at the 4-position acts as an electron-donating group, influencing the ligand's properties. This particular derivative is being explored in the synthesis of novel coordination compounds and supramolecular assemblies. The presence of the ethoxy group can impact the solubility and crystal packing of the resulting metal complexes, which is an important consideration in materials science.

Table 1: Properties of this compound

Property Value
CAS Number 204005-18-5
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol

Data sourced from commercial supplier information. bldpharm.combldpharm.com

Scope and Objectives of Academic Inquiry into this compound

The primary academic interest in this compound lies in its potential as a versatile building block for creating functional materials and complexes with tailored properties. Research objectives include:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives, and thoroughly characterizing their structural and electronic properties. oist.jp

Coordination Chemistry: Investigating the coordination behavior of ligands derived from this compound with various metal ions to understand the influence of the ethoxy group on complex formation, stability, and reactivity. nih.gov

Supramolecular Chemistry: Exploring the use of this compound in the construction of intricate supramolecular architectures, such as macrocycles and cages, through self-assembly processes. nih.gov

Materials Science: Evaluating the potential applications of the resulting metal complexes and polymers in areas like catalysis, sensing, and photoluminescent materials. manchester.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxypyridine-2,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9-3-7(5-11)10-8(4-9)6-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRHUFRQIMVFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Ethoxypyridine 2,6 Dicarbaldehyde

Established Synthetic Routes to 4-Ethoxypyridine-2,6-dicarbaldehyde

The synthesis of this compound is not commonly detailed in literature, but its preparation can be achieved through established organic chemistry principles, primarily involving the creation of a correctly substituted pyridine (B92270) ring followed by functional group manipulations.

The most logical and established pathways to this compound begin with precursors such as substituted lutidines (2,6-dimethylpyridines) or pyridine-2,6-dicarboxylic acids.

Oxidation of 4-Ethoxy-2,6-lutidine: A primary route involves the oxidation of the methyl groups of a 4-ethoxy-2,6-dimethylpyridine (B3066336) (4-ethoxy-2,6-lutidine) precursor. The parent compound, 2,6-diformylpyridine, is commonly prepared by the oxidation of 2,6-lutidine. wikipedia.orgwikipedia.org This transformation can be adapted for the 4-ethoxy derivative. Various oxidizing agents can be employed for this purpose, with selenium dioxide (SeO₂) being a classic reagent for the oxidation of benzylic-type methyl groups to aldehydes. Another approach is the vapor-phase oxidation over a metal oxide catalyst, which has been studied for the parent lutidine.

From 4-Ethoxypyridine-2,6-dicarboxylic acid: An alternative strategy starts with 4-ethoxypyridine-2,6-dicarboxylic acid. This precursor can be synthesized via several methods, including those starting from 2,6-lutidine. ccspublishing.org.cn Once obtained, the dicarboxylic acid can be converted to the dialdehyde (B1249045) through a two-step process:

Reduction to Diol: The dicarboxylic acid is first reduced to the corresponding diol, 4-ethoxypyridine-2,6-dimethanol. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Oxidation of Diol: The resulting diol is then oxidized to the dialdehyde. This step requires milder oxidizing agents to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂) are suitable for this selective oxidation of primary alcohols to aldehydes.

A more direct conversion from the dicarboxylic acid involves first converting it to the diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comscielo.br The resulting 4-ethoxypyridine-2,6-dicarbonyl dichloride can then be reduced to the dialdehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), a transformation known as the Rosenmund reduction if using catalytic hydrogenation.

Optimizing the synthesis of this compound is crucial for its practical application. Key strategies focus on improving reaction yields, simplifying purification, and ensuring cost-effectiveness.

For syntheses proceeding via the oxidation of 4-ethoxy-2,6-lutidine, optimization involves selecting the appropriate oxidant and controlling reaction conditions (temperature, solvent, reaction time) to maximize the yield of the dialdehyde while minimizing the formation of the mono-aldehyde or the over-oxidized carboxylic acid.

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry aims to develop more efficient and environmentally friendly methods, such as one-pot reactions and catalytic processes that offer high selectivity.

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. Researchers have developed one-pot methods to produce 4-substituted-pyridine-2,6-dicarboxylic acid derivatives, which are direct precursors to the target molecule. oist.jpresearchgate.net

One such innovative method involves the reaction of pyruvates and aldehydes with an ammonium (B1175870) source, catalyzed by a pyrrolidine-acetic acid system. oist.jpnii.ac.jp This reaction proceeds through a dihydropyran intermediate to form the pyridine-2,6-dicarboxylate (B1240393) scaffold in a single pot under mild conditions. oist.jpnii.ac.jp Adapting this methodology using an appropriate aldehyde corresponding to the ethoxy group could provide a streamlined route to the precursor of this compound. The table below, based on the work of Tanaka et al., shows the yields for various 4-substituted pyridine-2,6-dicarboxylic acid esters synthesized via a one-pot method, illustrating the versatility of this approach. researchgate.net

Table 1: Examples of One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acid Esters
R-group at 4-positionAldehyde UsedYield (%)
p-Nitrophenylp-Nitrobenzaldehyde77
p-Methoxyphenylp-Anisaldehyde59
PhenylBenzaldehyde60
2-Naphthyl2-Naphthaldehyde65
PropylButyraldehyde55

Data sourced from Tanaka, F. et al., HETEROCYCLES, 2017. researchgate.netnii.ac.jp

When building the pyridine ring from acyclic precursors, controlling the position of the substituents (regioselectivity) is essential. The Bohlmann-Rahtz pyridine synthesis is a classic method that offers excellent regiochemical control. core.ac.uk This reaction involves the condensation of an enamine with an ethynyl (B1212043) ketone. By modifying this approach, it is possible to construct polysubstituted pyridines where the placement of each group is precisely determined by the choice of starting materials. core.ac.uk A three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz reaction, can combine a 1,3-dicarbonyl compound, ammonia, and an alkynone with total control of regiochemistry, providing a powerful tool for accessing specifically substituted pyridines. core.ac.uk Such a strategy could be envisioned for the synthesis of the 4-ethoxypyridine (B3339012) backbone.

Stereochemical control is not a factor in the synthesis of the aromatic target molecule itself but becomes relevant in the synthesis of its hydrogenated derivatives or in asymmetric reactions involving the aldehyde groups.

Derivatization of this compound

The two aldehyde groups of this compound are highly reactive and serve as handles for a wide range of chemical transformations, most notably condensation reactions. These reactions are fundamental to its use in constructing larger, more complex molecules, particularly in the field of coordination and supramolecular chemistry.

The parent compound, 2,6-pyridinedicarboxaldehyde, readily condenses with primary amines to form diiminopyridine ligands. wikipedia.org This reaction is a cornerstone of its chemistry and is directly applicable to the 4-ethoxy derivative. The resulting Schiff base ligands are exceptional at coordinating with metal ions, using the two imine nitrogens and the central pyridine nitrogen to form stable pincer-type complexes.

Other common derivatization reactions include:

Formation of Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding dioxime. The dioxime of the parent compound is a known chemical. chemicalbook.com

Formation of Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines produces dihydrazones, which can also act as ligands or be used in further synthetic steps.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde groups into alkene functionalities.

Reduction to Alcohols: The aldehyde groups can be reduced to hydroxymethyl groups, regenerating the 4-ethoxypyridine-2,6-dimethanol precursor.

Oxidation to Carboxylic Acids: The aldehydes can be oxidized to yield 4-ethoxypyridine-2,6-dicarboxylic acid.

The versatility of these reactions allows this compound to be a starting point for a diverse array of functional molecules, from complex catalysts to materials with unique photophysical properties.

Table 2: Common Derivatization Reactions of Pyridine-2,6-dicarbaldehydes
ReagentFunctional Group FormedProduct Class
Primary Amine (R-NH₂)Imine (Schiff Base)Diiminopyridine Ligands
Hydroxylamine (NH₂OH)OximeDioximes
Hydrazine (N₂H₄)HydrazoneDihydrazones
Phosphorus Ylide (Ph₃P=CHR)AlkeneDivinyl Pyridines
Sodium Borohydride (B1222165) (NaBH₄)AlcoholDihydroxymethyl Pyridines
Potassium Permanganate (B83412) (KMnO₄)Carboxylic AcidDicarboxylic Acids

Condensation Reactions for Imine Formation

The presence of two aldehyde groups makes this compound a valuable substrate for condensation reactions, particularly with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This type of reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, a process that is often acid-catalyzed. lumenlearning.comlibretexts.org The reaction rate is typically optimal under mildly acidic conditions (around pH 5), as sufficient acid is required to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its removal as water, while not excessively protonating the amine reactant, which would render it non-nucleophilic. lumenlearning.com

The general mechanism for imine formation from an aldehyde and a primary amine proceeds through several key steps:

Nucleophilic addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.org

Given that this compound possesses two aldehyde functionalities, it can react with one or two equivalents of a primary amine to yield the corresponding mono- or di-imine. This allows for the synthesis of a variety of structures, from simple Schiff bases to more complex macrocyclic ligands if a diamine is used. The resulting imine products are characterized by the C=N double bond, which replaces the C=O double bond of the original aldehyde. masterorganicchemistry.com

Table 1: Examples of Primary Amines for Imine Formation

Primary Amine Resulting Imine Type Potential Applications of Product
Alkylamines (e.g., Ethylamine) N-alkyl imine Building blocks in organic synthesis
Arylamines (e.g., Aniline) N-aryl imine Synthesis of conjugated systems, ligands
Hydrazines (e.g., Hydrazine) Hydrazone Precursors to heterocyclic compounds

Reduction and Oxidation Pathways

The aldehyde functional groups of this compound are susceptible to both reduction and oxidation, leading to the formation of alcohols and carboxylic acids, respectively.

Reduction:

The reduction of the aldehyde groups in this compound yields the corresponding diol, 4-ethoxy-2,6-bis(hydroxymethyl)pyridine. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often preferred for its compatibility with a wider range of functional groups.

The general process involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Oxidation:

Oxidation of this compound converts the aldehyde groups into carboxylic acid groups, forming 4-ethoxypyridine-2,6-dicarboxylic acid. matrix-fine-chemicals.com This dicarboxylic acid is a valuable building block in coordination chemistry and materials science. oist.jp Strong oxidizing agents are typically employed for this transformation. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated from chromium trioxide, CrO₃, or a dichromate salt in acid), and silver oxide (Ag₂O). ucr.edu

The choice of oxidizing agent can be crucial to avoid unwanted side reactions, particularly with sensitive functional groups on the pyridine ring. For instance, vigorous oxidation conditions could potentially affect the ethoxy group or the pyridine ring itself.

Table 2: Summary of Reduction and Oxidation Products

Starting Material Reaction Type Product
This compound Reduction 4-ethoxy-2,6-bis(hydroxymethyl)pyridine

Halogenation and Other Substituent Modifications

While specific studies on the halogenation of this compound are not widely reported, the reactivity of the pyridine ring allows for predictions of potential reactions. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the ethoxy group at the 4-position is an electron-donating group, which can activate the ring towards substitution at the 3- and 5-positions.

Halogenation, if achievable, would likely occur at the positions ortho to the ethoxy group (positions 3 and 5). Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially be used under controlled conditions to introduce bromine or chlorine atoms onto the pyridine ring.

Other substituent modifications could involve the ether linkage. Cleavage of the ethyl group from the ethoxy substituent could be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would convert the ethoxy group to a hydroxyl group, yielding 4-hydroxypyridine-2,6-dicarbaldehyde. This transformation would significantly alter the electronic properties and solubility of the molecule.

Mechanistic Studies of this compound Synthesis and Reactivity

Detailed mechanistic studies specifically on the synthesis of this compound are limited in the available literature. However, the synthesis of the closely related 4-substituted pyridine-2,6-dicarboxylic acids provides insight into potential synthetic pathways. oist.jp One novel method involves a one-pot reaction where pyruvates and aldehydes react with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then further reacted with ammonium acetate (B1210297) to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid derivatives. oist.jp The dicarbaldehyde could then be obtained through the reduction of the corresponding dicarboxylic acid or its derivatives (e.g., esters or acid chlorides).

A plausible synthetic route to this compound could start from a readily available precursor like 4-ethoxypyridine. Subsequent steps would involve the introduction of the two formyl groups at the 2 and 6 positions. This could potentially be achieved through a directed ortho-metalation strategy followed by reaction with a formylating agent.

The reactivity of this compound is dominated by the chemistry of its aldehyde functional groups. As discussed, these groups readily undergo nucleophilic addition and addition-elimination reactions. The mechanistic pathways for these reactions, such as imine formation, are well-established in organic chemistry. masterorganicchemistry.comlumenlearning.comlibretexts.org The electron-withdrawing nature of the pyridine ring and the two aldehyde groups enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack. The ethoxy group at the 4-position, being electron-donating, can modulate the reactivity of the pyridine ring, potentially influencing the rates and outcomes of reactions involving the ring itself.

Table 3: List of Mentioned Compounds

Compound Name
This compound
4-ethoxypyridine-2,6-dicarboxylic acid
4-ethoxy-2,6-bis(hydroxymethyl)pyridine
4-hydroxypyridine-2,6-dicarbaldehyde
Ethylamine
Aniline
Hydrazine
Hydroxylamine
Sodium borohydride
Lithium aluminum hydride
Potassium permanganate
Chromic acid
Silver oxide
N-bromosuccinimide
N-chlorosuccinimide
Hydrobromic acid
Hydroiodic acid
Pyrrolidine
Acetic acid

Coordination Chemistry of 4 Ethoxypyridine 2,6 Dicarbaldehyde and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. The 4-Ethoxypyridine-2,6-dicarbaldehyde ligand is a prime example of how a simple organic molecule can be engineered to exhibit specific coordination behaviors.

The foundational pyridine-2,6-dicarbaldehyde structure possesses inherent features that make it an excellent chelating agent. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two flanking aldehyde groups can simultaneously bind to a metal center, forming a stable five- or six-membered chelate ring. This multidentate coordination, often referred to as an N,O-chelate, is a key factor in the stability of the resulting metal complexes. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is prominently observed with this scaffold. The rigid nature of the pyridine ring pre-organizes the donor atoms for effective coordination, minimizing the entropic penalty associated with complex formation. The versatility of this scaffold is further demonstrated by its ability to form complexes with a wide range of metal ions.

The introduction of an ethoxy group at the 4-position of the pyridine ring in this compound has a significant impact on the ligand's properties. Electronically, the ethoxy group is an electron-donating group. Through resonance and inductive effects, it increases the electron density on the pyridine ring, including the nitrogen donor atom. This enhanced electron-donating ability of the nitrogen atom can lead to stronger metal-ligand bonds and increased stability of the resulting complexes.

Synthesis and Isolation of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are crucial parameters that can influence the nature and yield of the final product.

Transition metals, with their partially filled d-orbitals, readily form complexes with a variety of ligands, and this compound is no exception. The coordination with transition metal ions like zinc(II), copper(II), and ruthenium(II) often leads to the formation of well-defined, stable complexes.

For instance, the reaction of this compound with a zinc(II) salt would be expected to yield a complex where the ligand acts as a tridentate donor, coordinating through the pyridine nitrogen and the two aldehyde oxygens. The geometry around the zinc center would likely be tetrahedral or octahedral, depending on the coordination of other ligands or solvent molecules.

Copper(II) complexes with this ligand are also of interest due to the diverse coordination geometries that copper(II) can adopt. The resulting complexes could exhibit square planar, square pyramidal, or distorted octahedral geometries, often displaying interesting magnetic and electronic properties.

A general procedure for the synthesis of such complexes involves dissolving the ligand and the metal salt in a suitable solvent, such as ethanol (B145695) or methanol, and stirring the mixture, sometimes with gentle heating. The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The isolated solid can then be purified by recrystallization.

The coordination chemistry of this compound extends to the lanthanide series of elements. Lanthanide ions are hard Lewis acids and prefer to coordinate with hard donor atoms like oxygen. The aldehyde oxygen atoms of the ligand are therefore primary binding sites for lanthanide ions. The pyridine nitrogen can also participate in coordination, leading to the formation of stable complexes.

The synthesis of lanthanide complexes with this ligand often results in coordination compounds with high coordination numbers, typically 8 or 9. researchgate.net The larger ionic radii of the lanthanide ions allow for the accommodation of multiple ligands or solvent molecules in their coordination sphere. The presence of the ethoxy group can influence the luminescence properties of the resulting lanthanide complexes. researchgate.net The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This sensitization process is crucial for the development of luminescent materials.

Structural Elucidation of Coordination Compounds

The determination of the precise three-dimensional arrangement of atoms in a coordination compound is fundamental to understanding its properties and reactivity. Various analytical techniques are employed to elucidate the structures of metal complexes of this compound.

In addition to X-ray diffraction, spectroscopic techniques play a crucial role in characterizing these complexes. Infrared (IR) spectroscopy can confirm the coordination of the aldehyde groups to the metal center by observing a shift in the C=O stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides information about the ligand environment in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm complex formation and provide insights into the solution-state structure. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be employed.

The table below summarizes the expected coordination behavior and characterization data for complexes of this compound with selected metal ions.

Metal IonExpected Coordination ModePotential GeometryKey Characterization Techniques
Zn(II) Tridentate (N, O, O)Tetrahedral, OctahedralX-ray Diffraction, NMR, IR
Cu(II) Tridentate (N, O, O)Square Planar, Square PyramidalX-ray Diffraction, EPR, UV-Vis
Ru(II) Tridentate (N, O, O)OctahedralX-ray Diffraction, NMR, UV-Vis
Eu(III) Tridentate (N, O, O)8- or 9-coordinateX-ray Diffraction, Luminescence Spectroscopy

Single Crystal X-ray Diffraction Analysis of Metal-4-Ethoxypyridine-2,6-dicarbaldehyde Complexes

For instance, studies on related pyridine-2,6-dicarboxamide and pyridine-2,6-dicarboxylate (B1240393) complexes reveal that the pyridine nitrogen and the oxygen atoms of the flanking carbonyl or carboxylate groups are the primary coordination sites. nih.govresearchgate.net In a typical scenario, the this compound ligand would act as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and the two aldehyde oxygen atoms. The resulting complexes are often mononuclear, with the metal ion situated in a distorted geometry influenced by other coordinated ligands or counter-ions. researchgate.net

The structural parameters of such complexes can be elucidated with high precision. For example, in a related copper(II) complex with pyridine-2,6-dicarboxylate, the coordination geometry is described as distorted square pyramidal. researchgate.net Similarly, nickel(II) complexes with derivatives of pyridine-2,6-dicarbaldehyde have been shown to adopt distorted square-planar geometries. nih.gov The specific bond lengths and angles in complexes of this compound would be influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Table 1: Representative Crystallographic Data for Analogous Pyridine-Based Complexes

CompoundCrystal SystemSpace GroupKey Coordination FeaturesReference
[Cu(dipic)(4-MeO-Py)]OrthorhombicPca2(1)Copper(II) coordinated to two nitrogen atoms and two oxygen atoms. researchgate.net
[Ni(C19H11N3OS2)]MonoclinicP21/nDistorted square-planar Ni(II) with N3S coordination. nih.gov
[Cu(pydca)(2-Etlm)(H2O)]OrthorhombicPbcaSlightly distorted square pyramidal Cu(II) center. researchgate.net

Analysis of Coordination Geometries and Supramolecular Interactions

The coordination geometry of a metal complex is defined by the spatial arrangement of the ligands around the central metal ion. wikipedia.org For complexes involving this compound, common coordination numbers would likely be four, five, or six, leading to geometries such as tetrahedral, square planar, square pyramidal, or octahedral. libretexts.orgyoutube.com The specific geometry is dictated by factors including the size and oxidation state of the metal ion and the steric and electronic properties of all coordinated ligands. uomustansiriyah.edu.iq

Beyond the primary coordination sphere, supramolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in the solid-state assembly of these complexes. nih.govresearchgate.net Hydrogen bonds can form between the coordinated ligands, solvent molecules, or counter-ions, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

Electronic Structure and Bonding in Metal Complexes

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.org It is an application of molecular orbital (MO) theory and considers the interactions between the metal d-orbitals and the ligand orbitals. libretexts.org In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: the lower energy t2g set (dxy, dxz, dyz) and the higher energy eg set (dx2-y2, dz2). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

The magnitude of Δo is influenced by the nature of the ligands, with strong-field ligands causing a larger splitting than weak-field ligands. uci.edu Pyridine-based ligands are generally considered to be of intermediate to strong field strength. uomustansiriyah.edu.iq The ethoxy group at the 4-position of the pyridine ring in this compound is an electron-donating group, which would increase the electron density on the pyridine nitrogen. This increased basicity could lead to a stronger interaction with the metal center and a larger Δo compared to the unsubstituted pyridine-2,6-dicarbaldehyde.

A molecular orbital diagram for a complex of this compound would show the formation of bonding, non-bonding, and antibonding molecular orbitals from the combination of metal and ligand atomic orbitals. illinois.edulibretexts.org The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they determine the electronic and photophysical properties of the complex.

Charge Transfer Phenomena within Coordination Spheres

Charge transfer (CT) transitions are electronic transitions in which an electron moves from an orbital that is predominantly ligand in character to one that is predominantly metal in character (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). scispace.com These transitions are often observed in the UV-visible absorption spectra of coordination compounds and can be responsible for their intense colors.

In complexes of this compound, both LMCT and MLCT transitions are possible, depending on the metal ion and its oxidation state. For a metal ion in a high oxidation state, an LMCT transition from the π-orbitals of the pyridine ring or the lone pairs of the aldehyde oxygens to the vacant or partially filled d-orbitals of the metal is likely. Conversely, for a metal ion in a low oxidation state with filled or partially filled d-orbitals, an MLCT transition to the π* anti-bonding orbitals of the pyridine ligand could occur. The energy of these charge transfer bands provides information about the relative energies of the metal and ligand orbitals. rsc.org Studies on related europium pyridine-dicarboxylate complexes have shown the presence of ligand-to-metal charge transfer bands in their luminescence excitation spectra. researchgate.net

Comparative Analysis of Coordination Behavior with Analogous Pyridine-2,6-dicarbaldehyde Derivatives

The coordination behavior of this compound can be better understood by comparing it with its analogues, such as the 4-methoxy and unsubstituted pyridine-2,6-dicarbaldehyde. The substituent at the 4-position of the pyridine ring can significantly influence the electronic properties of the ligand and, consequently, the properties of its metal complexes.

The ethoxy group in this compound and the methoxy (B1213986) group in 4-methoxypyridine-2,6-dicarbaldehyde (B15524234) are both electron-donating groups. matrix-fine-chemicals.com They increase the electron density on the pyridine ring, making the pyridine nitrogen a stronger Lewis base compared to the unsubstituted pyridine-2,6-dicarbaldehyde. sigmaaldrich.com This enhanced basicity is expected to lead to stronger metal-ligand bonds and potentially greater stability of the resulting complexes.

The steric bulk of the substituent can also play a role. The ethoxy group is slightly larger than the methoxy group, which in turn is larger than a hydrogen atom. While this difference might be minor, it could influence the packing of the complexes in the solid state and subtly alter the coordination geometry around the metal center.

Table 2: Comparison of Pyridine-2,6-dicarbaldehyde Derivatives

LigandSubstituent at 4-positionElectronic Effect of SubstituentExpected Impact on Coordination
This compound-OCH2CH3 (Ethoxy)Electron-donatingIncreased Lewis basicity of pyridine N, stronger M-L bond.
4-Methoxypyridine-2,6-dicarbaldehyde-OCH3 (Methoxy)Electron-donatingIncreased Lewis basicity of pyridine N, stronger M-L bond. researchgate.net
Pyridine-2,6-dicarbaldehyde-H (Hydrogen)NeutralBaseline for comparison. sigmaaldrich.com

Supramolecular Chemistry and Self Assembly Utilizing 4 Ethoxypyridine 2,6 Dicarbaldehyde

Formation of Macrocyclic and Cage Structures

The unique geometry and reactive aldehyde groups of 4-Ethoxypyridine-2,6-dicarbaldehyde make it an excellent precursor for the synthesis of macrocyclic and cage-like molecules. These structures are of great interest due to their ability to encapsulate guest molecules, act as catalysts, and form highly ordered materials.

Template-Directed Synthesis of Imino Macrocycles

The synthesis of macrocycles, particularly those containing imine linkages, can be efficiently achieved through template-directed synthesis. This method relies on the use of a template, often a metal ion, to organize the precursor molecules into a specific arrangement that favors cyclization over polymerization. The Schiff base condensation of a dialdehyde (B1249045), such as this compound, with a diamine in the presence of a suitable template ion can lead to the high-yield formation of [2+2] or larger macrocyclic complexes. nih.gov For instance, alkaline earth metal triflate salts have been successfully employed as templates in the [2+2] condensation reactions to afford pyridyldiimine macrocycles. nih.gov The size of the resulting macrocycle's pocket and the coordination preference of the template ion are closely related. nih.gov

The choice of template is crucial and can significantly influence the outcome of the reaction. The template ion pre-organizes the linear precursors, bringing the reactive aldehyde and amine groups into proximity and thus promoting the intramolecular cyclization reaction. After the macrocycle is formed, the template can often be removed to yield the metal-free ligand. researchgate.net This approach has been widely used to synthesize a variety of macrocyclic structures with different sizes and functionalities. scite.ai

Design Principles for Self-Assembled Cages

Beyond simple macrocycles, this compound can be used to construct more complex, three-dimensional cage structures. The principles of self-assembly, where molecules spontaneously form ordered structures, govern the formation of these cages. By carefully selecting the geometry of the building blocks, including the dialdehyde and a corresponding polyamine, it is possible to direct the formation of specific cage architectures, such as Fe₄L₆ cages. nih.gov

The design of these self-assembled cages relies on the convergence of multiple non-covalent interactions, including coordination bonds and dynamic covalent bonds. For example, the reaction of a dialdehyde with a triamine can lead to the formation of macrobicyclic cages through multiple [3+2] polyimine condensations. cityu.edu.hk The resulting cages can possess intricate cavities capable of encapsulating guest molecules or acting as nanoreactors. The stability and structure of these cages are determined by the thermodynamic equilibrium of the system, a key feature of dynamic covalent chemistry. cityu.edu.hk

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the pyridine (B92270) nitrogen and aldehyde-derived groups in this compound to coordinate with metal ions makes it a valuable ligand for the construction of extended one-, two-, and three-dimensional structures known as coordination polymers and metal-organic frameworks (MOFs).

Rational Design of Extended Architectures

The rational design of coordination polymers and MOFs involves the selection of appropriate metal ions and organic linkers to achieve a desired network topology and functionality. Ligands derived from pyridine-2,6-dicarboxylic acid, a close structural relative of this compound, have been extensively used to create a wide variety of coordination polymers with diverse structures, including 1D zigzag chains and 2D (4,4) nets. nih.gov The coordination geometry of the metal ion plays a significant role in determining the final architecture. For instance, different lanthanide ions can lead to the formation of either 2D or 3D frameworks with the same ligand. nih.govresearchgate.net

The synthesis of these materials is often carried out under hydrothermal or solvothermal conditions, where the components are heated in a sealed vessel. nih.gov The resulting crystalline materials can exhibit porosity, making them suitable for applications in gas storage, separation, and catalysis. The predictability of the final structure based on the geometry of the building blocks is a cornerstone of crystal engineering and supramolecular synthesis. nih.gov

Dynamic Combinatorial Chemistry Applications

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions. wikipedia.org It utilizes reversible reactions to generate a library of interconverting compounds, from which the most stable member, often one that binds to a target, can be amplified. wikipedia.orgrsc.org The reversible formation of imines from aldehydes and amines is a cornerstone of DCC, making this compound an ideal component for such systems.

In a dynamic combinatorial library (DCL), the distribution of products is under thermodynamic control. wikipedia.orgunits.it The introduction of a template or a target molecule can shift the equilibrium towards the formation of the library member that binds most strongly to the template. units.it This allows for the efficient discovery of new receptors or ligands. For example, a DCL composed of this compound and a variety of amines could be screened against a specific protein target. The imine that binds most effectively to the protein would be stabilized and its concentration amplified within the library, facilitating its identification. rsc.orgnih.gov This approach has been successfully used to identify inhibitors for various protein targets. rsc.org The self-correcting nature of DCC, where mismatched components can dissociate and recombine to form more stable products, is a key advantage of this methodology. cityu.edu.hk

Generation of Molecular Diversity through Reversible Bond Formation

The generation of molecular diversity from simple building blocks is a cornerstone of dynamic combinatorial chemistry (DCC). This approach utilizes reversible reactions to create a library of interconverting molecules in thermodynamic equilibrium. The composition of this dynamic combinatorial library (DCL) can adapt in response to external stimuli.

The two aldehyde functionalities of this compound are well-suited for forming reversible imine (schiff base) bonds upon reaction with primary amines. This reaction is frequently employed in DCC due to its reversibility under mild conditions, often catalyzed by acid. By combining this compound with various di- or polyamines, a diverse library of macrocycles and oligomers can be generated. For instance, reacting it with a diamine could theoretically produce a range of cyclic structures of varying sizes ([2+2], [3+3], etc.).

While specific studies detailing DCLs generated from this compound are not prominent, research on analogous pyridine-2,6-diimine-linked macrocycles demonstrates the feasibility of this approach. nih.govnorthwestern.edu These related systems show that imine-linked macrocycles can be synthesized and can self-assemble into more complex architectures. nih.govnorthwestern.edu

Selection Processes within Dynamic Libraries

A key feature of dynamic combinatorial chemistry is the ability to select and amplify a specific member of the library that best interacts with an added template. This template can be a small molecule, a metal ion, or a biomacromolecule. The binding to the template stabilizes the best-fit library member, shifting the equilibrium and causing its concentration to increase at the expense of other library members.

For a DCL based on this compound, a template could selectively bind to a macrocycle of a specific size and conformation. This process, driven by molecular recognition, allows for the discovery of new host molecules for specific guests or potent ligands for biological targets. The pyridine nitrogen and ethoxy group within the building block could also play a role in coordinating with metal ions, which could act as templates to direct the formation of specific metallo-supramolecular architectures.

Investigation of Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the driving forces behind the self-assembly of molecules into well-defined, higher-order structures. The chemical features of this compound and its derivatives—namely the aromatic pyridine ring, the ethoxy group, and the potential for imine formation—provide multiple sites for such interactions.

Hydrogen Bonding Networks

Hydrogen bonds are crucial in directing the assembly of supramolecular structures. In assemblies derived from this compound, several potential hydrogen bonding sites exist. The pyridine nitrogen atom can act as a hydrogen bond acceptor. If the aldehyde groups are reacted to form imines, the resulting imine nitrogen atoms can also be hydrogen bond acceptors. Furthermore, if the reacting amines contain hydrogen bond donor groups (like -NH or -OH), intricate hydrogen-bonded networks can be formed, dictating the packing of the molecules in the solid state. In co-crystals, the ethoxy group's oxygen atom could also participate in weaker hydrogen bonds. The combination of different non-covalent interactions, including hydrogen bonds, is a powerful tool for constructing complex molecular solids with predictable connectivity. nih.gov

π-π Stacking and C-H···π Interactions

Additionally, C-H···π interactions can play a significant role. These involve the interaction of C-H bonds, such as those from the ethoxy group or other aliphatic parts of the assembled structure, with the face of the pyridine π-system. These weaker, yet numerous, interactions are important for determining the precise geometry and stability of the final supramolecular assembly.

Host-Guest Chemistry within Architectures

Macrocycles and cages synthesized from building blocks like this compound can possess internal cavities capable of encapsulating smaller guest molecules. nih.gov This formation of host-guest or inclusion complexes is a central theme in supramolecular chemistry. nih.gov The size, shape, and chemical nature of the cavity determine which guests can be bound.

For macrocycles derived from this compound, the cavity would be lined by the pyridine units and the linking groups. The ethoxy groups, pointing away from the core, could influence the solubility of the host and its interactions with the external environment. The binding of a guest molecule within the host's cavity is a reversible process governed by non-covalent interactions, and such systems can be used for sensing, catalysis, or as molecular carriers.

Catalytic Applications of 4 Ethoxypyridine 2,6 Dicarbaldehyde Derived Systems

Design and Synthesis of Catalytically Active Complexes

The synthesis of catalytically active complexes using 4-ethoxypyridine-2,6-dicarbaldehyde as a precursor typically involves the condensation of the aldehyde groups with primary amines to form Schiff base ligands. These ligands, often of the pincer-type, are then reacted with metal salts to yield the final metal complexes. The versatility of this approach allows for the fine-tuning of the ligand's steric and electronic properties by varying the amine component, which in turn influences the catalytic activity of the resulting complex.

While direct catalytic applications of complexes of this compound are not extensively documented, the catalytic behavior of analogous pyridine-dicarboxylate and Schiff base complexes provides significant insights. For instance, ruthenium complexes with related pyridine-dicarboxylate ligands have demonstrated notable efficiency in homogeneous catalysis, particularly in oxidation reactions. researchgate.netmdpi.com

A family of ruthenium complexes with the general formula [Ru(hdc)(py-R)₃], where hdc²⁻ is 4-hydroxypyridine-2,6-dicarboxylate, a close analog of the dicarboxylate derived from this compound, have been synthesized and characterized. researchgate.net These complexes were investigated as catalysts for water oxidation. The electronic nature of the substituents on the axial pyridine (B92270) ligands was found to significantly impact the catalytic performance. researchgate.net

Similarly, Schiff base complexes derived from related pyridine aldehydes and various amines have been shown to be effective homogeneous catalysts for a range of organic transformations. mdpi.com For example, a Cu(II) complex of a Schiff base ligand derived from 2-pyridinecarboxaldehyde (B72084) demonstrated remarkable catalytic activity in the Claisen-Schmidt condensation for the synthesis of chalcone (B49325) derivatives. mdpi.com The complexation of the metal ion with the Schiff base ligand is crucial for the observed catalytic activity. mdpi.com

The following table summarizes the types of homogeneous catalytic reactions where complexes of analogous pyridine-based ligands have been successfully employed.

Catalyst TypeMetal CenterCatalytic ReactionReference
Pyridine-dicarboxylate ComplexRutheniumWater Oxidation researchgate.netmdpi.com
Schiff Base ComplexCopper(II)Claisen-Schmidt Condensation mdpi.com
Pincer-type ComplexIronC-H Borylation orientjchem.org

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Ligands derived from this compound are well-suited for this purpose, as they can be functionalized to allow for covalent grafting onto supports like silica (B1680970) or polymers.

An example of this approach involves the immobilization of iron complexes of 2,6-bis(imino)pyridyl ligands, which are structurally related to the Schiff bases of this compound. mdpi.com These complexes have been supported on silica and have shown activity in polymerization reactions. mdpi.com The immobilization is typically achieved by first modifying the ligand with a functional group, such as a silane, which can then be covalently attached to the support. mdpi.com

Another strategy involves the use of metal-organic frameworks (MOFs) where ligands like 4-hydroxypyridine-2,6-dicarboxylic acid are used as building blocks. researchgate.netdntb.gov.ua These porous materials can act as heterogeneous catalysts themselves or serve as supports for catalytically active metal species. The well-defined pore structure of MOFs can lead to enhanced selectivity compared to their homogeneous counterparts. mdpi.com

Mechanistic Investigations of Catalytic Processes

Understanding the mechanism of a catalytic reaction is fundamental for the rational design of more efficient catalysts. For complexes derived from this compound, mechanistic studies often focus on identifying key reaction intermediates and elucidating the role of the ligand in the catalytic cycle.

Mechanistic studies on related ruthenium-based water oxidation catalysts have revealed that the reaction can proceed through a single-site water nucleophilic attack pathway. researchgate.net In some cases, key intermediates, such as high-valent metal-oxo species, have been identified through spectroscopic and electrochemical techniques. researchgate.net The nature of the ligand is critical in stabilizing these highly reactive intermediates. researchgate.net

For C-H borylation reactions catalyzed by iron complexes of pyridine(diimine) ligands, mechanistic investigations have suggested that the reaction can proceed through different pathways, including C-H metallation and the formation of an iron boryl species. orientjchem.org The identification of catalyst deactivation pathways is also a crucial aspect of these studies, providing insights into how to improve catalyst stability and lifetime. orientjchem.org

The ligand plays a multifaceted role in catalysis. The tridentate pincer-like coordination of ligands derived from this compound provides a stable framework that prevents catalyst decomposition. The electronic properties of the ligand, particularly the presence of the electron-donating ethoxy group, can significantly influence the reactivity of the metal center. nih.gov

In the case of ruthenium-based water oxidation catalysts with 4-hydroxypyridine-2,6-dicarboxylate ligands, it has been shown that stronger electron-donating groups on the ancillary ligands lead to lower oxidation potentials for the Ru(III)/Ru(II) couple. researchgate.net This, in turn, correlates with a higher catalytic current for water oxidation, indicating that the electronic properties of the ligand directly impact the catalytic efficiency. researchgate.net The terpyridine ligand, a close structural relative, is known to be a "non-innocent" ligand, capable of participating in redox chemistry by delocalizing electron density from the metal to its pyridine rings. nih.gov

The following table highlights the key roles of pyridine-based ligands in modulating the properties of the metal center in catalytic applications.

Ligand FeatureEffect on Metal CenterConsequence for CatalysisReference
Pincer CoordinationHigh StabilityIncreased Catalyst Lifetime nih.gov
Electron-Donating SubstituentsLowered Redox PotentialsEnhanced Catalytic Activity researchgate.net
"Non-innocent" CharacterElectron DelocalizationStabilization of Low Oxidation States nih.gov

Specific Catalytic Transformations (e.g., water oxidation, organic transformations)

Complexes derived from this compound and its analogs have shown promise in a variety of catalytic transformations, ranging from energy-related reactions like water oxidation to the synthesis of fine chemicals through organic transformations.

As previously mentioned, ruthenium complexes of 4-hydroxypyridine-2,6-dicarboxylate are active catalysts for water oxidation. researchgate.net This reaction is a critical step in artificial photosynthesis, and the development of efficient and robust catalysts is a major research goal. The performance of these catalysts is often evaluated based on their turnover number (TON) and turnover frequency (TOF), which quantify their efficiency and speed, respectively.

In the realm of organic transformations, actinide complexes with ancillary ligands have been employed for various hydroelementation reactions, such as hydroamination and hydrosilylation. mdpi.com While not directly involving this compound, these studies highlight the potential of using structurally related ligands to mediate complex organic transformations. The large ionic radii of actinide elements can lead to unique reactivity and selectivity compared to transition metal catalysts. mdpi.com

The following table provides examples of specific catalytic transformations mediated by complexes of analogous pyridine-based ligands.

Catalytic TransformationMetal CenterLigand TypeKey FindingsReference
Water OxidationRuthenium4-Hydroxypyridine-2,6-dicarboxylateCatalytic current correlates with the electron-donating ability of ancillary ligands. researchgate.net
Hydroamination/HydrosilylationThoriumBis(pentamethylcyclopentadienyl)Catalyzes the addition of N-H and Si-H bonds across unsaturated substrates. mdpi.com
PolymerizationIron2,6-Bis(imino)pyridylImmobilized catalysts show activity in olefin polymerization. mdpi.com

Catalyst Stability, Reusability, and Green Chemistry Considerations

Detailed research findings, including data on catalyst deactivation, performance over successive uses, and alignment with green chemistry principles for systems derived from this compound, are not available in the current body of scientific literature.

Theoretical and Computational Studies of 4 Ethoxypyridine 2,6 Dicarbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. ias.ac.inresearchgate.net By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 4-Ethoxypyridine-2,6-dicarbaldehyde, DFT calculations can provide invaluable insights into its geometry, stability, and reactivity.

The electronic character of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyridine (B92270) Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap (ΔE)4.5

This table presents hypothetical yet representative data for a substituted pyridine derivative, illustrating the typical output of a DFT calculation for frontier molecular orbital analysis. The actual values for this compound would require specific calculations.

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies, DFT can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations. elixirpublishers.comresearchgate.net This is particularly useful for complex molecules where experimental spectra can be congested and difficult to interpret.

For this compound, theoretical vibrational analysis would involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. This would yield the vibrational modes and their corresponding frequencies. Studies on analogous compounds like pyridine-2,6-dicarbonyl dichloride and pyridine-2,6-dicarboxylic acid have demonstrated excellent agreement between DFT-calculated and experimentally observed vibrational frequencies after appropriate scaling. elixirpublishers.comresearchgate.net These studies provide a robust methodology for predicting the vibrational spectrum of this compound.

Table 2: Representative Calculated Vibrational Frequencies for a Pyridine-2,6-dicarbaldehyde Analog

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C=O stretch1710
Pyridine ring stretch1580
C-H stretch (aldehyde)2850
C-O-C stretch (ethoxy)1100

This table provides illustrative calculated vibrational frequencies for key functional groups that would be present in this compound, based on typical values from DFT calculations on similar molecules. nih.govresearchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. ijcce.ac.ir MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and other time-dependent phenomena.

The presence of the ethoxy group and two carbaldehyde groups introduces several rotatable bonds in this compound. This allows the molecule to adopt various conformations, each with a different energy and geometry. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the investigation of how the solvent affects the molecule's conformation, electronic properties, and reactivity. For example, in a polar solvent, the solvent molecules may form hydrogen bonds with the oxygen atoms of the ethoxy and carbaldehyde groups, stabilizing certain conformations over others.

Mechanistic Modeling of Reactions and Complex Formation

For this compound, the aldehyde functional groups are expected to be reactive sites for nucleophilic addition and condensation reactions. DFT studies on the reactions of other aldehydes have provided detailed mechanistic insights, including the identification of rate-determining steps and the role of catalysts. researchgate.netacs.orgacs.org For instance, a DFT study on the deformylation of aldehydes by a copper(II)-superoxo complex supported by a pyridine-2,6-dicarboxamide ligand revealed a detailed inner-sphere mechanism. nih.govresearchgate.net Such computational approaches could be applied to model the reactions of this compound, such as its condensation with amines to form Schiff bases or its participation in multicomponent reactions. nih.gov This would be invaluable for designing new synthetic routes and for understanding the formation of metal complexes where this molecule acts as a ligand.

Reaction Pathway Elucidation and Transition State Analysis

In a broader context, the hydrophosphonylation of aldehydes and ketones, catalyzed by pyridine-2,6-dicarboxylic acid, has been shown to proceed through a mechanism where the catalyst activates the carbonyl group for nucleophilic attack. organic-chemistry.org Computational modeling of this and similar reactions would involve locating the transition state for the key bond-forming step, providing a quantitative understanding of the catalytic cycle.

Energetic Landscape of Chemical Transformations

The energetic landscape of chemical transformations involving pyridine-2,6-dicarbaldehyde analogs has been a subject of theoretical investigation, primarily focusing on their thermodynamic properties. Density Functional Theory (DFT) calculations have been instrumental in determining the enthalpies of formation for various pyridine dicarboxylic acids and their esters. acs.org These studies provide a quantitative measure of the stability of these compounds. For example, the standard molar enthalpies of formation in the gaseous state have been derived from experimental and theoretical data. acs.org

CompoundStandard Molar Enthalpy of Formation (gaseous, kJ·mol⁻¹)
Pyridine-2,5-dicarboxylic acid-(580.6 ± 5.0) acs.org
Pyridine-2,6-dicarboxylic acid-(608.0 ± 6.1) acs.org
Dimethylpyridine-2,6-dicarboxylate-(562.4 ± 4.2) acs.org

These values, obtained through a combination of combustion calorimetry and Calvet microcalorimetry, are often corroborated by DFT calculations, which can also predict the most stable geometries of the molecules. acs.org The good agreement between experimental and theoretical results lends confidence to the computational models used. acs.org

Prediction of Coordination Geometries and Metal-Ligand Interaction Energies

Pyridine-2,6-dicarbaldehyde and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.govrsc.org The prediction of coordination geometries and the quantification of metal-ligand interaction energies are key areas where computational chemistry plays a crucial role.

The tris(2-pyridylmethyl)amine (B178826) (TPA) ligand, which shares structural motifs with derivatives of pyridine-2,6-dicarbaldehyde, has been used to study the coordination chemistry of first-row transition metals. nih.gov Computational studies on these complexes help in understanding the electronic and structural factors that govern their properties. nih.gov

Comparative Computational Studies with Other Pyridine-2,6-dicarbaldehyde Analogs

Comparative computational studies provide valuable insights into how substitutions on the pyridine ring affect the properties of the molecule. A notable study compared the photophysical properties of lanthanide(III) complexes with pyridine-2,6-dicarboxylic acid (H₂DPA) and pyrazine-2,6-dicarboxylic acid (H₂PYZ). nih.gov

Time-dependent DFT (TD-DFT) studies were conducted on model complexes to rationalize the observed photophysical properties. nih.gov These calculations help in understanding the electronic transitions and the efficiency of energy transfer from the ligand to the metal ion (the antenna effect). nih.gov Such comparative studies are crucial for the rational design of new ligands with tailored properties for applications in areas like luminescence and sensing.

Furthermore, the synthesis of various 4-substituted-pyridine-2,6-dicarboxylic acid derivatives allows for a systematic investigation of the electronic and steric effects of the substituent at the 4-position. researchgate.net While detailed comparative computational studies on a wide range of these analogs are not extensively reported, the available data on compounds like 4-Chloropyridine-2,6-dicarbaldehyde and 4-Methylpyridine-2,6-dicarbaldehyde suggest that such studies would be highly informative. bldpharm.com Computational analysis of a series of such compounds would allow for the establishment of structure-property relationships, guiding the synthesis of new materials with desired characteristics.

Advanced Characterization Techniques for Research on 4 Ethoxypyridine 2,6 Dicarbaldehyde

Crystallographic Methods

Crystallographic methods are indispensable for the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure and Packing Analysis

For 4-Ethoxypyridine-2,6-dicarbaldehyde, SC-XRD would provide unambiguous proof of its constitution, confirming the connectivity of the ethoxy and dual aldehyde groups to the pyridine (B92270) ring. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as pyridine-2,6-dicarboxylic acid, reveals key structural features. In pyridine-2,6-dicarboxylic acid, the molecule can exhibit mirror symmetry, and its crystal structure is stabilized by strong hydrogen bonding. nih.gov Similarly, studies on various pyridine-2,6-dicarboxamide derivatives show that the conformation is heavily influenced by the nature of substituents, which can lead to planar, semi-skew, or skew geometries of the carboxamide groups relative to the pyridine ring. mdpi.comresearchgate.net

Furthermore, SC-XRD reveals how molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions between pyridine rings. researchgate.net The study of lead(II) adducts with 4-substituted pyridines has shown that even subtle changes in the substituent can alter the coordination environment and result in different dimeric or monomeric structures in the solid state. nih.gov

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline or powdered solid samples. libretexts.org Unlike SC-XRD, which requires a perfect single crystal, PXRD provides information about the bulk material, making it essential for quality control and phase identification. youtube.com

The technique involves exposing a powdered sample to X-rays and measuring the intensity of the diffracted beams at various angles (2θ). The resulting diffractogram is a unique "fingerprint" of the crystalline solid. libretexts.org For this compound, PXRD would be used to:

Confirm Phase Purity: By comparing the experimental PXRD pattern of a synthesized batch to a calculated pattern derived from SC-XRD data (if available), one can verify the purity of the bulk sample and ensure the absence of crystalline impurities or different polymorphic forms. acs.org

Identify Polymorphs: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs. acs.org

Routine Quality Control: The speed and relative simplicity of the PXRD measurement make it ideal for routine analysis to ensure batch-to-batch consistency in an industrial or research setting.

Advanced Spectroscopic Methods

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its structure, bonding, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H and ¹³C NMR: For this compound, ¹H NMR would be expected to show distinct signals for the ethoxy group protons (a quartet for the -CH₂- and a triplet for the -CH₃), two distinct signals for the aromatic protons on the pyridine ring, and a signal for the aldehyde protons (-CHO). The chemical shifts of the parent compound, 2,6-Pyridinedicarboxaldehyde, show the aldehyde proton at approximately 10.1 ppm and the pyridine protons between 8.1 and 8.4 ppm. chemicalbook.com Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl carbons of the aldehyde groups, the carbons of the pyridine ring, and the carbons of the ethoxy group.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would help to confirm the connectivity within the ethoxy group and identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

Solid-State NMR (ssNMR): This technique provides information about the compound in its solid state. It is particularly useful for studying materials that are insoluble or for investigating structural differences that may exist between the solid and solution states, such as polymorphism. Solid-state ²⁰⁷Pb NMR has been effectively used in conjunction with X-ray crystallography to probe the bonding environments in lead(II) complexes of pyridine derivatives. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Values are estimates based on related structures and substituent effects)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aldehyde (-CHO)9.9 - 10.2190 - 195
Pyridine H-3, H-57.9 - 8.2115 - 120
Pyridine C-2, C-6-152 - 156
Pyridine C-4-165 - 170
Pyridine C-3, C-5-115 - 120
Ethoxy (-OCH₂CH₃)4.1 - 4.4 (quartet)64 - 68
Ethoxy (-OCH₂CH₃)1.3 - 1.6 (triplet)14 - 16

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An FT-IR spectrum is obtained by measuring the absorption of infrared radiation, while a Raman spectrum results from the inelastic scattering of laser light. Together, they provide a detailed vibrational fingerprint of the compound. aps.org

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic band in the FT-IR spectrum, typically between 1680-1715 cm⁻¹, corresponding to the stretching of the aldehyde carbonyl groups.

C-H Stretch (Aldehyde): A pair of weak to medium bands often observed around 2820 cm⁻¹ and 2720 cm⁻¹.

Pyridine Ring Vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring stretching modes. researchgate.net

C-O-C Stretch: Bands associated with the asymmetric and symmetric stretching of the ether linkage in the ethoxy group, typically found in the 1050-1250 cm⁻¹ region.

Table 2: Key Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Technique Predicted Wavenumber (cm⁻¹)
AldehydeC=O StretchFT-IR1680 - 1715
AldehydeC-H StretchFT-IR~2820, ~2720
Pyridine RingRing StretchingFT-IR, Raman1400 - 1600
Ethoxy GroupC-O-C StretchFT-IR1050 - 1250
Pyridine RingRing BreathingRaman~1000

UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by π→π* transitions associated with the aromatic pyridine ring and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms of the carbonyl groups. researchgate.net The absorption spectra of related pyridine derivatives typically show intense bands between 220 and 300 nm. nih.gov

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. While many organic molecules are not strongly luminescent on their own, ligands like those derived from pyridine-2,6-dicarboxylic acid are of great interest for their ability to sensitize the luminescence of lanthanide ions (e.g., Eu³⁺, Tb³⁺). nih.gov This process involves the organic ligand (the "antenna") absorbing UV light and transferring the energy to the coordinated metal ion, which then emits light at its own characteristic, sharp wavelengths. The ethoxy substituent on the pyridine ring can modulate the electronic properties and, consequently, the energy transfer efficiency in such complexes. Therefore, while this compound itself may exhibit weak fluorescence, its primary importance in this context is its potential as a ligand for constructing highly luminescent metal-organic materials. nih.govresearchgate.net

Mass Spectrometry Techniques (e.g., HR-MS for precise mass determination)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the characterization of novel compounds like this compound and its complexes. This technique provides the highly accurate mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its elemental composition with a high degree of confidence. The precise mass measurement can distinguish between molecules with the same nominal mass but different elemental formulas.

In the context of Schiff base complexes derived from pyridine aldehydes, HR-MS is used to confirm the formation of the target complex and to elucidate its structure. science.gov The fragmentation pattern observed in the mass spectrum can also offer valuable information about the connectivity of the atoms within the molecule.

Illustrative HR-MS Data for a Hypothetical Complex:

ParameterValue
Compound [Cu(L)(H₂O)₂]SO₄ (where L is a Schiff base ligand derived from this compound)
Ionization Mode Electrospray Ionization (ESI+)
Calculated m/z [M-SO₄]²⁺: 250.0512
Observed m/z 250.0510
Mass Accuracy < 2 ppm

This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

Electrochemical Studies (e.g., Cyclic Voltammetry for redox properties of complexes)

Electrochemical studies, particularly cyclic voltammetry (CV), are fundamental in investigating the redox properties of metal complexes derived from ligands such as this compound. epa.gov CV provides information about the oxidation and reduction potentials of a species, the stability of the different oxidation states, and the kinetics of electron transfer processes. researchgate.netresearchgate.net

The technique involves scanning the potential of an electrode linearly with time and measuring the resulting current. researchgate.net For metal complexes, the resulting voltammogram can reveal reversible or irreversible redox couples, which are characteristic of the metal center and the coordinating ligand environment. nih.govnih.gov The study of these properties is crucial for applications in catalysis, sensing, and molecular electronics. researchgate.net For instance, the electrochemical behavior of Schiff base complexes can be investigated in various solvents and at different scan rates to understand the mechanism of the redox processes. electrochemsci.org

Illustrative Cyclic Voltammetry Data for a Hypothetical Complex:

ComplexSolvent/ElectrolyteScan Rate (V/s)Epc (V)Epa (V)ΔEp (mV)Redox Couple
[Ni(L)Cl₂]DMF/TBAP0.1-0.85-0.7690Ni(II)/Ni(I)
[Cu(L)Cl₂]DMSO/TBAP0.1-0.42-0.3570Cu(II)/Cu(I)
[Co(L)Cl₂]CH₃CN/TBAP0.1-0.98-0.9080Co(II)/Co(I)

This table is for illustrative purposes and does not represent actual experimental data for a specific complex of this compound. L represents a Schiff base ligand derived from this compound. TBAP is tetrabutylammonium (B224687) perchlorate, a common supporting electrolyte.

Thermal Analysis (e.g., DSC for phase transitions of complexes)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a powerful tool within this category used to investigate thermal transitions of complexes of this compound. epa.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

This technique can detect endothermic and exothermic processes, providing information on melting points, crystallization, and solid-state phase transitions. The thermal stability of Schiff base complexes can be evaluated, which is important for their use as catalysts in high-temperature reactions. epa.gov Thermogravimetric analysis (TGA) is often used in conjunction with DSC to quantify mass loss associated with decomposition or desolvation.

Illustrative DSC Data for a Hypothetical Complex:

ComplexAtmosphereHeating Rate (°C/min)EventPeak Temperature (°C)Enthalpy (J/g)
[Zn(L)(H₂O)₂]Cl₂Nitrogen10Dehydration125-85 (Endothermic)
[Zn(L)(H₂O)₂]Cl₂Nitrogen10Melting210-60 (Endothermic)
[Zn(L)(H₂O)₂]Cl₂Nitrogen10Decomposition>300Exothermic

This table is for illustrative purposes and does not represent actual experimental data for a specific complex of this compound. L represents a Schiff base ligand derived from this aldehyde.

Structure Reactivity and Structure Property Relationships in 4 Ethoxypyridine 2,6 Dicarbaldehyde Chemistry

Electronic Effects of the 4-Ethoxy Substituent on Reactivity

The electronic character of the 4-ethoxy group significantly modulates the electron density distribution within the pyridine (B92270) ring and the reactivity of the aldehyde functional groups. This influence is a combination of inductive and resonance effects.

Inductive and Resonance Contributions to the Pyridine Ring System

The 4-ethoxy substituent exerts two opposing electronic effects on the pyridine ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The oxygen atom in the ethoxy group is more electronegative than carbon, leading to a polarization of the C-O sigma bond and a net withdrawal of electron density from the pyridine ring via the inductive effect.

Conversely, the lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system, which constitutes a powerful electron-donating resonance effect. This +R effect increases the electron density at the ortho and para positions of the pyridine ring. In the case of 4-ethoxypyridine-2,6-dicarbaldehyde, the ethoxy group is at the 4-position, and its resonance effect primarily enriches the electron density at the 2, 6, and 4 positions.

Table 1: Hammett Substituent Constants (σp) for Various 4-Substituents on a Pyridine Ring.
Substituentσp ValueElectronic Effect
-NO₂+0.78Strongly Electron-Withdrawing
-CN+0.66Strongly Electron-Withdrawing
-Cl+0.23Weakly Electron-Withdrawing
-H0.00Reference
-CH₃-0.17Weakly Electron-Donating
-OCH₃-0.27Moderately Electron-Donating
-OCH₂CH₃ (Ethoxy)~ -0.25 (estimated)Moderately Electron-Donating
-NH₂-0.66Strongly Electron-Donating

Data is compiled from various sources for substituted pyridines and benzoic acids and is intended for comparative purposes. The value for the ethoxy group is an estimation based on typical values for alkoxy groups. science.govwikipedia.org

Influence on Aldehyde Reactivity and Coordination Affinity

The net electron-donating nature of the 4-ethoxy group has a direct impact on the reactivity of the two aldehyde groups at the 2 and 6 positions. The increased electron density on the pyridine ring is relayed to the carbonyl carbons of the aldehyde groups, making them less electrophilic. This reduced electrophilicity generally leads to a decrease in reactivity towards nucleophilic attack compared to pyridine-2,6-dicarbaldehydes bearing electron-withdrawing groups at the 4-position. learncbse.in For instance, the formation of imines via condensation with primary amines might proceed at a slower rate.

Conversely, the increased electron density on the pyridine nitrogen atom enhances its basicity and, consequently, its ability to coordinate to metal ions. The 4-ethoxy group effectively "pushes" electron density towards the nitrogen, making it a stronger Lewis base. This enhanced coordination affinity is a key feature in the design of metal complexes and supramolecular assemblies. The strength of the metal-ligand bond is often directly related to the electron-donating ability of the substituents on the pyridine ring. wikipedia.org

Steric Effects of the 4-Ethoxy Group

While the 4-position is remote from the primary coordination sites (the pyridine nitrogen and the aldehyde oxygens), the ethoxy group can still exert steric influence, particularly in the solid state and in the formation of complex three-dimensional structures.

Impact on Metal Chelation and Ligand Conformation

In the context of metal chelation, where this compound acts as a tridentate ligand, the steric bulk of the ethoxy group is generally considered to have a minimal direct impact on the immediate coordination sphere around a single metal ion. The ethyl group is relatively small and flexible, and its position at the para position does not typically interfere with the binding of the pyridine nitrogen and the two aldehyde oxygens to a metal center.

Influence on Supramolecular Assembly and Cavity Formation

The steric profile of the 4-ethoxy group plays a more significant role in the formation of supramolecular assemblies and the packing of molecules in the crystal lattice. The size and shape of the ethoxy group can direct the way individual molecules or metal complexes arrange themselves in the solid state, influencing the formation of channels, cavities, or layered structures. rsc.orgnih.gov

The ethyl chain of the ethoxy group can engage in weak van der Waals interactions, which, although individually weak, can collectively contribute to the stability of a particular supramolecular architecture. The conformation of the ethoxy group can also affect the size and shape of any potential cavities within a supramolecular framework, which is a critical consideration in the design of host-guest systems.

Comparative Studies of 4-Substituted Pyridine-2,6-dicarbaldehydes

To fully appreciate the role of the 4-ethoxy substituent, it is instructive to compare its effects with those of other substituents at the same position. The reactivity and coordination properties of 4-substituted pyridine-2,6-dicarbaldehydes can be systematically tuned by varying the electronic and steric nature of the 4-substituent.

Table 2: Comparative Effects of 4-Substituents on the Properties of Pyridine-2,6-dicarbaldehyde Derivatives.
4-SubstituentElectronic EffectExpected Aldehyde Reactivity (Electrophilicity)Expected Pyridine Nitrogen Basicity (Coordination Affinity)Steric Influence
-NO₂Strongly WithdrawingHighLowSmall
-ClWeakly WithdrawingModerate-HighModerate-LowSmall
-HNeutralModerateModerateVery Small
-CH₃Weakly DonatingModerate-LowModerate-HighSmall
-OCH₂CH₃ (Ethoxy)Moderately DonatingLowHighModerate
-N(CH₃)₂Strongly DonatingVery LowVery HighModerate

As illustrated in the table, electron-withdrawing groups like nitro (-NO₂) increase the reactivity of the aldehyde groups but decrease the coordination affinity of the pyridine nitrogen. Conversely, electron-donating groups like ethoxy (-OCH₂CH₃) and dimethylamino (-N(CH₃)₂) have the opposite effect, decreasing aldehyde reactivity while enhancing the coordinating ability of the pyridine nitrogen.

The steric bulk of the substituent also becomes a more significant factor with larger groups. While the ethoxy group has a moderate steric profile, bulkier groups could have a more pronounced influence on the geometry of metal complexes and the formation of supramolecular structures.

Alkoxy Group Variations (e.g., methoxy (B1213986), ethoxy, pentoxy)

The identity of the alkoxy group at the 4-position significantly modulates the electronic properties of the pyridine ring. Alkoxy groups are generally considered electron-donating, primarily through the resonance effect (+R) of the oxygen lone pair, which delocalizes into the pyridine ring, and to a lesser extent, the inductive effect (+I) of the alkyl chain.

Electronic Effects:

Resonance Effect (+R): The oxygen atom of the alkoxy group donates a lone pair of electrons to the aromatic π-system. This increases the electron density on the pyridine ring, particularly at the ortho (2,6-positions) and para (4-position) carbons relative to the nitrogen.

Inductive Effect (+I): The alkyl portion of the alkoxy group (methyl, ethyl, pentyl) is electron-donating via the inductive effect. The magnitude of this effect increases with the size and branching of the alkyl chain. Therefore, the electron-donating strength follows the order: pentoxy > ethoxy > methoxy.

This enhanced electron density on the ring has a direct impact on the reactivity of the two carbaldehyde groups at the 2- and 6-positions. By donating electron density into the ring, the alkoxy group makes the carbonyl carbons of the aldehyde functions less electrophilic. Consequently, they become less susceptible to nucleophilic attack. This deactivating effect is expected to increase with the electron-donating ability of the alkoxy group.

Alkoxy GroupInductive EffectResonance EffectExpected Relative Reactivity of Aldehyde Groups
Methoxy (-OCH₃)Weakest +I+RHighest
Ethoxy (-OCH₂CH₃)Moderate +I+RIntermediate
Pentoxy (-O(CH₂)₄CH₃)Strongest +I+RLowest

This table outlines the expected trend in reactivity based on the electronic properties of the alkoxy substituents.

Halogen and Other Substituent Comparisons

A comparison between the ethoxy substituent and other groups, such as halogens, reveals the dramatic impact of electronic effects on the molecule's properties. Unlike the electron-donating alkoxy groups, halogens (e.g., Cl, Br) are electron-withdrawing.

Electronic Effects of Halogens:

Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the pyridine ring through the sigma bond framework.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system. However, this resonance effect is generally weaker than their strong inductive effect.

Substituent at 4-PositionDominant Inductive EffectDominant Resonance EffectNet Electronic EffectExpected Relative Reactivity of Aldehyde Groups
Ethoxy (-OC₂H₅)+I (Donating)+R (Donating)Strongly Electron-DonatingLow
Hydrogen (-H)NeutralNeutralNeutralIntermediate
Chloro (-Cl)-I (Withdrawing)+R (Donating)Net Electron-WithdrawingHigh
Nitro (-NO₂)-I (Withdrawing)-R (Withdrawing)Strongly Electron-WithdrawingVery High

This table provides a comparison of the electronic influence of different substituents on the expected reactivity of the aldehyde groups.

Correlations between Molecular Structure and Catalytic Performance

Pyridine-2,6-dicarbaldehyde and its derivatives are effective chelating ligands, capable of forming stable complexes with a variety of metal ions. nih.gov These metal complexes often exhibit significant catalytic activity. The substituent at the 4-position of the pyridine ring plays a critical role in tuning the catalytic performance of the resulting metal complex by modifying the electronic environment of the metal center. nih.gov

The nitrogen atom of the pyridine ring donates its lone pair of electrons to form a coordinate bond with the metal ion. The strength of this bond and the electron density at the metal center are directly influenced by the electronic nature of the substituent at the 4-position.

Electron-Donating Groups (EDG): An electron-donating group like ethoxy increases the electron density on the pyridine nitrogen. This enhances the basicity of the ligand, leading to a stronger donation of electron density to the coordinated metal center. acs.orgnih.gov An electron-rich metal center can be more effective in certain catalytic cycles, for instance, in oxidative addition steps common in cross-coupling reactions. Studies on palladium(II) complexes with substituted pyridine ligands have shown that an increase in ligand basicity can correlate with higher yields in reactions like the conversion of nitrobenzene to ethyl N-phenylcarbamate. acs.orgnih.gov

Electron-Withdrawing Groups (EWG): An electron-withdrawing group, such as a halogen, decreases the electron density on the pyridine nitrogen. This reduces the ligand's basicity and results in a more electron-deficient or electrophilic metal center. nih.govnih.gov Such properties can be advantageous for other types of catalytic transformations, including C-H and C=C oxidation reactions. nih.gov For example, making a platinum or palladium center more electrophilic can enhance its reactivity for C-H bond cleavage.

The choice of substituent, therefore, provides a powerful tool for modulating the electronic structure of the catalyst's active site, allowing for the optimization of its performance for a specific chemical transformation.

4-Substituent TypeLigand BasicityElectron Density on Metal CenterPotential Catalytic Application
Electron-Donating (e.g., -OEt)IncreasedHigherSuzuki-Miyaura, Heck cross-coupling
Electron-Withdrawing (e.g., -Cl)DecreasedLowerC-H Oxidation, Lewis acid catalysis

This table illustrates the correlation between the electronic nature of the 4-substituent, the properties of the resulting metal complex, and its potential catalytic applications.

Emerging Research Directions and Future Perspectives

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of applications for 4-Ethoxypyridine-2,6-dicarbaldehyde is intrinsically linked to the development of efficient and sustainable methods for its synthesis. Current research into related pyridine (B92270) compounds highlights a clear trend towards greener chemistry and process optimization.

Future synthetic strategies are expected to move away from harsh, multi-step procedures that were common for creating such substituted pyridines. oist.jp A promising approach involves the one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which are direct precursors to the target dialdehyde (B1249045). oist.jp Such methods, which can proceed under mild conditions, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. oist.jp For instance, the development of protocols using catalysts like pyrrolidine-acetic acid to construct the core ring structure from simpler starting materials represents a significant step forward. oist.jp

Furthermore, the principles of green chemistry are being actively applied to the synthesis of related pyridine dicarboxylate compounds. The use of room-temperature, solid-state reactions to produce metal complexes of pyridine-2,6-dicarboxylic acid demonstrates the feasibility of solvent-free or solvent-minimized processes. ijcce.ac.ir Applying similar green methodologies—such as enzymatic catalysis or the use of benign solvents—to the synthesis and derivatization of this compound will be crucial for its large-scale viability and environmental sustainability. researchgate.net The ultimate goal is to establish scalable, high-yield synthetic routes that minimize energy consumption and environmental impact.

Development of Advanced Functional Materials Based on this compound

The dual aldehyde functionality of this compound makes it an exceptional candidate for the construction of novel polymers and functional materials. The aldehyde groups can readily participate in condensation reactions, most notably to form Schiff bases, enabling the creation of a wide array of supramolecular structures and materials with tailored properties.

Smart Materials and Responsive Systems

The rigid, planar structure of the pyridine ring combined with the flexible reactivity of the aldehyde groups allows for the design of "smart" materials that respond to external stimuli such as pH, light, temperature, or the presence of specific chemical species. By reacting this compound with various diamines, it is possible to generate polymers or macrocycles. The pyridine nitrogen and the ethoxy group can be used to tune the electronic properties and solubility of these materials.

Future research is likely to focus on incorporating this molecule as a monomer or cross-linking agent into polymer backbones. For example, polyesters and polyamides derived from its corresponding dicarboxylic acid have shown promise for creating sustainable materials. researchgate.net Similarly, poly-Schiff bases or coordination polymers could be designed to exhibit stimuli-responsive behavior, such as color changes or alterations in mechanical properties, making them suitable for applications in self-healing materials, controlled-release systems, and adaptive optics.

Applications in Sensing and Molecular Recognition

One of the most promising areas for this compound is in the development of chemosensors. Research on analogous dialdehydes, particularly 2,6-diformyl-p-cresol, has demonstrated that Schiff base derivatives can act as highly selective and sensitive fluorescent sensors for a variety of metal ions and anions. researchgate.netasianpubs.orgbohrium.com

The operational principle often involves a process like Photoinduced Electron Transfer (PET). In the free ligand, a fluorescent signal is quenched; upon binding a target analyte (like a metal ion), the PET process is inhibited, leading to a "turn-on" fluorescent response. researchgate.net The pyridine nitrogen and the imine nitrogens of the resulting Schiff base create a well-defined cavity that can be tailored to selectively bind specific ions. The 4-ethoxy group on the pyridine ring can further modulate the sensor's electronic environment and solubility, potentially enhancing its sensitivity and selectivity.

Future work will likely involve synthesizing a library of Schiff base ligands from this compound and various amines to target specific analytes of environmental or biological importance. For example, sensors based on similar pyridine-derived Schiff bases have shown remarkable efficacy in detecting aluminum (Al³⁺) with extremely low detection limits. researchgate.netmdpi.com

Table 1: Potential Sensing Applications Based on Analogous Schiff Base Sensors

Target Analyte Sensing Mechanism Potential Application Reported Detection Limit (Analogous Systems)
Zn²⁺ CHEF (Chelation-Enhanced Fluorescence) / PET Inhibition Biological imaging, environmental monitoring Varies with sensor design
Al³⁺ CHEF / PET Inhibition Water quality testing, biological studies As low as 3.2 x 10⁻⁹ M researchgate.net
Cu²⁺ Fluorescence Quenching (Paramagnetic Effect) Industrial process monitoring Not applicable (quenching)

Design of Highly Selective and Robust Catalysts

The ability of this compound to form stable Schiff base ligands is central to its potential in catalysis. These ligands can coordinate with a wide range of metal ions to create complexes that function as highly efficient and selective catalysts.

Bio-inspired Catalysis (e.g., enzyme mimics)

Many metalloenzymes feature a metal ion held in a specific geometry by a surrounding organic scaffold. Schiff base complexes derived from pyridine dialdehydes are excellent structural mimics of these active sites. By choosing the appropriate metal ion (e.g., Fe, Mn, Cu, Co) and designing the Schiff base ligand, it is possible to create catalysts that mimic the function of enzymes like peroxidases or oxidases. researchgate.netnjit.edu

For instance, iron complexes designed to mimic peroxidase activity have shown record-setting performance in catalytic oxidations. njit.edu Research on Schiff base complexes of 2-pyridinecarboxaldehyde (B72084) has demonstrated catalytic activity in the oxidation of various substrates, including cyclohexene (B86901) and styrene. researchgate.netepa.gov It is projected that metal complexes of this compound could exhibit enhanced catalytic activity or stability. The 4-ethoxy group, being electron-donating, can influence the redox potential of the metal center, thereby tuning the catalyst's reactivity for specific transformations.

Sustainable Catalytic Processes

A major goal in modern chemistry is the development of catalysts that operate under mild, environmentally friendly conditions. Catalysts derived from this compound are well-suited for this purpose. The synthesis of the metal complexes themselves can often be achieved through green methods. ijcce.ac.ir

Furthermore, these catalysts have been shown to be effective for a variety of organic transformations, such as Claisen-Schmidt condensations and oxidation reactions, with high yields under mild conditions. researchgate.netmdpi.com The robustness of some pyridine-based Schiff base complexes at higher temperatures also increases their utility in diverse chemical processes. epa.gov Future research will focus on immobilizing these catalytic complexes on solid supports, which facilitates catalyst separation and recycling, further enhancing the sustainability of the process. The development of such heterogeneous catalysts is a key step toward their application in industrial-scale, green chemical manufacturing.

Integration into Complex Supramolecular Architectures

The design of intricate, self-assembling systems is a cornerstone of modern chemistry, with applications ranging from materials science to nanotechnology. The molecular framework of this compound makes it an excellent candidate for the construction of sophisticated supramolecular architectures. The two aldehyde groups provide reactive sites for dynamic covalent chemistry, such as the formation of imines or hydrazones, which are reversible and allow for the self-correction and formation of thermodynamically stable, ordered structures. The pyridine nitrogen atom introduces a site for metal coordination or hydrogen bonding, while the ethoxy group can influence solubility and intermolecular packing.

Hierarchical Self-Assembly

Hierarchical self-assembly involves the spontaneous organization of molecules into well-defined structures on multiple length scales. For this compound, this process can be envisioned to start with the formation of primary structures through directional interactions like hydrogen bonding or metal coordination involving the pyridine nitrogen. These primary assemblies can then further organize into larger, more complex superstructures.

The dialdehyde functionality is key to this process. For instance, reaction with diamines can lead to the formation of macrocycles or linear polymers. The specific geometry of the diamine and the reaction conditions can be tuned to control the outcome. The ethoxy group at the 4-position of the pyridine ring can play a subtle but crucial role in directing the assembly process by influencing the solubility of the intermediates and products, and by providing steric hindrance or weak van der Waals interactions that can favor certain packing arrangements.

Multi-Component Systems for Advanced Functions

The creation of multi-component systems, where different molecules are brought together to perform a specific function, is a major goal in supramolecular chemistry. The reactivity of this compound makes it an ideal component for such systems. By combining this dialdehyde with other functional molecules, such as those with specific electronic, optical, or biological properties, it is possible to create integrated systems with emergent functions.

For example, condensation reactions with amines that bear photoactive units, such as azobenzenes or pyrenes, could lead to the formation of light-responsive materials. The pyridine core of the this compound unit could act as a sensor for metal ions or pH changes, with the resulting change in its electronic properties being transduced to the other components of the assembly, leading to a measurable signal.

Advanced Computational Tools for Predictive Chemistry and Materials Design

The development of novel materials and functional systems is increasingly being driven by computational methods. Advanced computational tools, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable for predicting the properties of molecules and the behavior of complex chemical systems before they are synthesized in the lab.

In the context of this compound, computational chemistry can provide valuable insights into its potential applications. DFT calculations can be used to predict its molecular geometry, electronic structure, and reactivity. This information can help in designing synthetic strategies and in understanding the nature of the non-covalent interactions that drive its self-assembly.

Q & A

Q. Basic

  • ¹H NMR : Two aldehyde protons appear as singlets near δ 10.1–10.2 ppm. Aromatic protons at the 3- and 5-positions resonate as singlets around δ 7.6–7.7 ppm. The ethoxy group (–OCH₂CH₃) shows a quartet (δ 3.5–4.0 ppm) and triplet (δ 1.3–1.4 ppm) .
  • ¹³C NMR : Aldehyde carbons appear at δ 192–193 ppm; pyridine carbons range from δ 110–160 ppm .
  • IR : Strong C=O stretches at 1700–1720 cm⁻¹ and C–O–C (ethoxy) at 1100–1250 cm⁻¹ .
    Purity Check : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm .

What advanced applications does this compound have in asymmetric catalysis?

Advanced
The compound serves as a precursor for C1-symmetric tridentate ligands , critical in enantioselective reactions. For example:

  • Ligand Design : Condensation with chiral amines (e.g., L-prolinamide) yields PyIPI ligands, which coordinate metals like Cu or Ru to catalyze dearomative [3+2] annulations (e.g., indole functionalization) with >90% enantiomeric excess (ee) .
  • Mechanism : The ethoxy group enhances steric and electronic modulation, improving substrate binding in the catalyst’s chiral pocket .

How can researchers resolve contradictions in reaction yields when using different synthetic methodologies?

Advanced/Data Analysis
Discrepancies in yields (e.g., 50% vs. 80%) arise from varying conditions:

  • Acid vs. Base Catalysis : Acidic conditions (e.g., HCl in acetic acid) may protonate intermediates, altering reaction pathways compared to basic conditions (e.g., piperidine in methanol) .
  • Work-Up Protocols : Precipitation vs. column chromatography affects recovery. For example, direct filtration after acidic work-up may retain impurities, reducing yield .
    Resolution : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and optimize stoichiometry .

What strategies improve the stability of this compound during storage?

Q. Methodological

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass to prevent aldehyde oxidation.
  • Stabilization : Add radical inhibitors (e.g., BHT) at 0.1–1.0 wt% to suppress polymerization .
  • Purity Monitoring : Regular HPLC analysis to detect degradation products (e.g., carboxylic acids from over-oxidation) .

How does the ethoxy substituent influence nucleophilic addition reactions compared to other groups (e.g., hydroxypropoxy)?

Q. Advanced/Mechanistic

  • Electronic Effects : The ethoxy group is electron-donating (+I effect), reducing electrophilicity at the aldehyde compared to electron-withdrawing groups (e.g., nitro). This slows nucleophilic attack but improves regioselectivity in multi-aldehyde systems .
  • Steric Effects : Ethoxy’s smaller size (vs. hydroxypropoxy) minimizes steric hindrance, enabling faster Schiff base formation with bulky amines .

What role does this compound play in supramolecular chemistry?

Advanced/Application
The compound is a building block for macrocyclic bisaminal derivatives . For example:

  • Self-Assembly : React with diamines (e.g., hydrazine) to form bis-azacycloalkanes, which chelate metals or act as anion receptors .
  • Dynamic Covalent Chemistry : Reversible imine formation enables error-correction in synthesizing covalent organic frameworks (COFs) .

How can computational methods (DFT, MD) predict the reactivity of this compound in complex systems?

Q. Advanced/Methodological

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the LUMO is localized on the aldehydes, favoring nucleophilic additions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of ethanol vs. DMF) on reaction pathways and transition states .

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Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxypyridine-2,6-dicarbaldehyde
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Reactant of Route 2
4-Ethoxypyridine-2,6-dicarbaldehyde

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